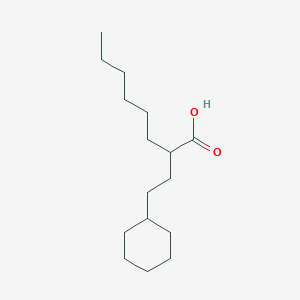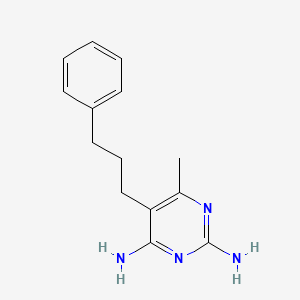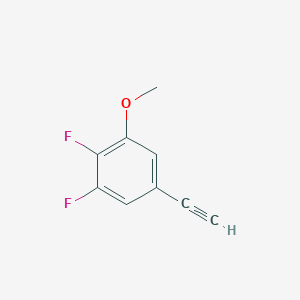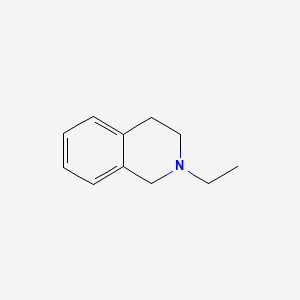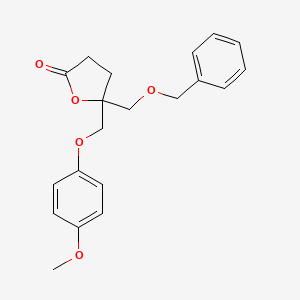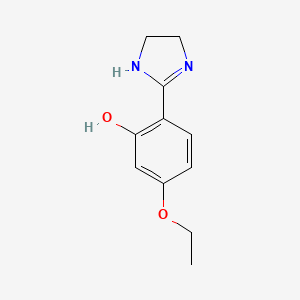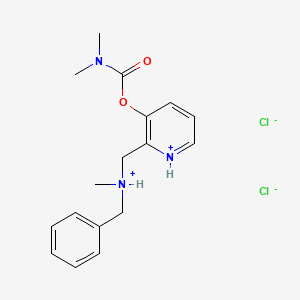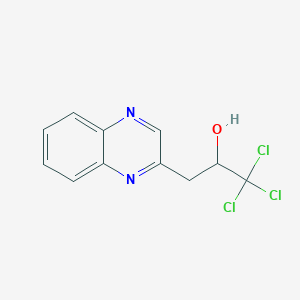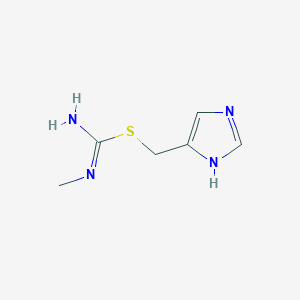
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate is a chemical compound with the molecular formula C6H10N4S It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-4-yl)methyl methylcarbamimidothioate typically involves the reaction of imidazole derivatives with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidothioate group. The reaction can be represented as follows:
Imidazole derivative+Methyl isothiocyanate→(1H-Imidazol-4-yl)methyl methylcarbamimidothioate
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the carbamimidothioate group.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1H-Imidazol-4-yl)methyl methylcarbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with the active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mécanisme D'action
The mechanism of action of (1H-Imidazol-4-yl)methyl methylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound, which forms the basis for many derivatives.
Benzimidazole: A similar compound with a fused benzene ring, known for its biological activity.
Thiazole: Another heterocyclic compound with sulfur, similar in structure and reactivity.
Uniqueness
(1H-Imidazol-4-yl)methyl methylcarbamimidothioate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N4S |
|---|---|
Poids moléculaire |
170.24 g/mol |
Nom IUPAC |
1H-imidazol-5-ylmethyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C6H10N4S/c1-8-6(7)11-3-5-2-9-4-10-5/h2,4H,3H2,1H3,(H2,7,8)(H,9,10) |
Clé InChI |
CRANSRULQDWXFG-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)SCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



